1-(Chloroacetyl)-2,3-dimethyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

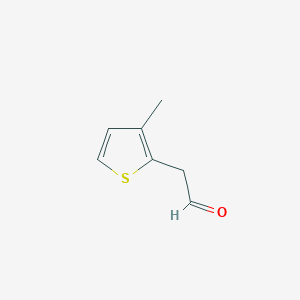

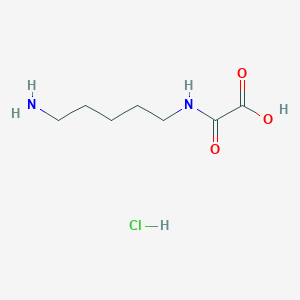

“1-(Chloroacetyl)-2,3-dimethyl-1H-indole” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “2,3-dimethyl” indicates that there are methyl groups attached to the 2nd and 3rd positions of the indole structure. The “1-(Chloroacetyl)” part suggests that a chloroacetyl group is attached to the 1st position of the indole .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through multistep procedures involving nucleophilic substitution reactions . For instance, lidocaine, a local anesthetic, is synthesized via an SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .Molecular Structure Analysis

The molecular structure of “this compound” would be expected to have the indole core structure with the aforementioned substitutions. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of “this compound” would be expected to be influenced by the presence of the chloroacetyl group, which is known to react rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific molecular structure. For instance, chloroacetyl chloride, a related compound, has a molecular weight of 112.943 .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization Techniques

Indoles, including 1-(Chloroacetyl)-2,3-dimethyl-1H-indole, serve as crucial building blocks in organic synthesis. They are involved in palladium-catalyzed reactions, which are pivotal for constructing complex molecules due to their wide range of functional group tolerance. Such methodologies facilitate the synthesis of biologically active natural and synthetic compounds, showcasing the versatility of indoles in creating diverse molecular architectures (Cacchi & Fabrizi, 2005).

Antimicrobial Activities

Research on N-substituted indole derivatives has uncovered their potential in antimicrobial applications. Synthesized indole compounds have been evaluated for their in vitro antimicrobial activities, revealing that certain derivatives exhibit significant antibacterial and antifungal properties, highlighting the role of indole structures in developing new antimicrobial agents (Shaikh & Debebe, 2020).

Chemical Reactions and Mechanisms

Indole derivatives undergo various chemical reactions that are essential for further functionalization and application in synthetic chemistry. Studies have investigated reactions such as the ene reaction of N-acylated indoles with singlet oxygen, providing insights into the mechanisms and yields of these processes. Such reactions are crucial for modifying indole structures for specific applications, including the synthesis of novel organic compounds with potential pharmaceutical relevance (Zhang, Foote, & Khan, 1993).

Structural Analysis and Molecular Design

The design and synthesis of indole derivatives, including their structural elucidation through X-ray diffraction and spectroscopic methods, are vital for understanding their properties and potential applications. Research in this area focuses on creating novel indole-based molecules with specific functionalities, contributing to the development of new materials and drugs (Geetha et al., 2019).

Optimization for Receptor Modulation

Indole derivatives have been optimized for allosteric modulation of receptors, such as the cannabinoid type 1 receptor (CB1). Structural modifications of indole-2-carboxamides have been explored to improve allosteric parameters, demonstrating the potential of indole derivatives in the development of therapeutic agents (Khurana et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-1-(2,3-dimethylindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-9(2)14(12(15)7-13)11-6-4-3-5-10(8)11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOQMVQNVWIOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2979102.png)

![5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2979103.png)

![1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2979110.png)

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2979111.png)

![N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979112.png)